Breviscapinun

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

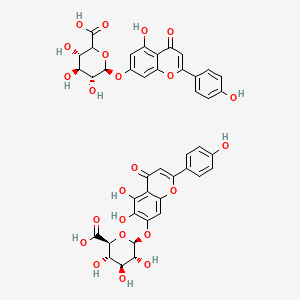

Breviscapine is a crude extract of several flavonoids from the plant Erigeron breviscapus (Vant.) Hand.-Mazz., containing more than 85% of scutellarin . This compound has been traditionally used in China as a medicine to improve cerebral blood supply and has a broad range of cardiovascular pharmacological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Breviscapine can be prepared using various methods, including ultrasound-assisted anti-solvent precipitation . This method involves dissolving breviscapine in dimethyl sulfoxide (DMSO) and then precipitating it using an anti-solvent. The process is optimized using a Box–Behnken design concerning drug concentration, anti-solvent-to-solvent ratio, and sonication time .

Industrial Production Methods: Industrial production of breviscapine often involves extraction from the plant Erigeron breviscapus. The plant is harvested, dried, and then subjected to extraction processes to isolate the flavonoids, primarily scutellarin .

Chemical Reactions Analysis

Types of Reactions: Breviscapine undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved.

Major Products Formed: The major products formed from these reactions include modified flavonoid compounds with enhanced pharmacological activities .

Scientific Research Applications

Breviscapine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In medicine, it is used to treat cardiovascular diseases, cerebral infarction, and its sequelae, cerebral thrombus, coronary heart disease, and angina pectoris . It has been shown to increase blood flow, improve microcirculation, dilate blood vessels, decrease blood viscosity, promote fibrinolysis, inhibit platelet aggregation, and prevent thrombosis formation .

Mechanism of Action

Breviscapine exerts its effects through multiple mechanisms. It regulates the proliferation, migration, invasion, and apoptosis of cells via the PI3K/AKT pathway . Additionally, it provides significant protective effects against myocardial ischemia/reperfusion injury by suppressing apoptosis of cardiomyocytes through the activation of the PI3K/Akt/eNOS signaling pathway . In neuroprotection, breviscapine decreases beta-amyloid burden, attenuates neuronal function, and increases synaptic protein levels in the brain .

Comparison with Similar Compounds

Breviscapine is unique due to its high content of scutellarin, which is the primary active ingredient . Similar compounds include other flavonoids like apigenin-7-O-glucuronide and 1,5-dicoffeoylquinic acid . These compounds share similar pharmacological activities but differ in their specific molecular structures and bioactivities .

Properties

Molecular Formula |

C42H36O23 |

|---|---|

Molecular Weight |

908.7 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[5,6-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;(3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C21H18O12.C21H18O11/c22-8-3-1-7(2-4-8)10-5-9(23)13-11(31-10)6-12(14(24)15(13)25)32-21-18(28)16(26)17(27)19(33-21)20(29)30;22-9-3-1-8(2-4-9)13-7-12(24)15-11(23)5-10(6-14(15)31-13)30-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-6,16-19,21-22,24-28H,(H,29,30);1-7,16-19,21-23,25-27H,(H,28,29)/t16-,17-,18+,19-,21+;16-,17-,18+,19?,21+/m00/s1 |

InChI Key |

BYTLLPAZARDJBB-FZGGHYJTSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H](C(O4)C(=O)O)O)O)O)O)O.C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O.C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.